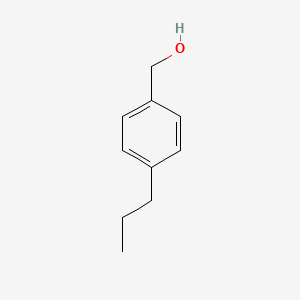

(4-Propylphenyl)methanol

Beschreibung

Overview of Arylmethanol Scaffolds in Chemical Research

Arylmethanol scaffolds, characterized by a hydroxyl group attached to a benzylic carbon, are fundamental structures in organic chemistry. Their importance is underscored by their prevalence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. These structures are pivotal in medicinal chemistry, materials science, and fragrance industries. The reactivity of the hydroxyl group and the stability of the benzyl (B1604629) cation intermediate make arylmethanols valuable precursors for a multitude of chemical transformations.

The Position of (4-Propylphenyl)methanol within Contemporary Organic Chemistry Research

This compound, also known as 4-n-propylbenzyl alcohol, holds a specific and noteworthy position within the broader class of arylmethanols. nih.gov Its structure, featuring a propyl group at the para position of the phenyl ring, imparts a degree of lipophilicity that influences its physical properties and biological interactions. nih.gov This compound serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Researchers are particularly interested in its reactions, such as oxidation and derivatization, to create novel compounds with tailored properties.

Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond the confines of traditional organic chemistry, finding relevance in several interdisciplinary fields. In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. For instance, related structures have been explored for their antimicrobial and anticancer activities. In materials science, its derivatives are utilized in the production of advanced materials like liquid crystals and polymers due to their specific structural characteristics. Furthermore, understanding its environmental behavior and degradation pathways is crucial for assessing its ecological impact. solubilityofthings.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-propylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZUWLNIZBCCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375178 | |

| Record name | (4-propylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-70-3 | |

| Record name | (4-propylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 4 Propylphenyl Methanol

The distinct chemical and physical properties of (4-Propylphenyl)methanol are foundational to its utility in research and synthesis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O nih.gov |

| Molecular Weight | 150.22 g/mol nih.gov |

| CAS Number | 82657-70-3 nih.gov |

| Appearance | Clear, colorless liquid chembk.com |

| Boiling Point | 123-125°C (15 mmHg) chembk.com |

| Density | 0.98 g/cm³ chembk.com |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) chembk.com |

| XLogP3 | 2.6 nih.gov |

These properties, particularly its solubility in organic solvents and its moderate lipophilicity as indicated by the XLogP3 value, make it a versatile reagent in various reaction conditions. nih.govchembk.com Spectroscopic data, including 1H NMR, 13C NMR, and IR spectroscopy, provide further confirmation of its structure and are crucial for monitoring its transformations in chemical reactions. nih.gov

Elucidation of Reaction Mechanisms and Transformational Pathways

Nucleophilic Reactivity at the Hydroxymethyl Center

The hydroxymethyl group (-CH2OH) is the primary site for nucleophilic reactions. The oxygen atom's lone pairs can act as a nucleophile, while the carbon atom is susceptible to nucleophilic attack, particularly after activation of the hydroxyl group.

Nucleophilic substitution at the benzylic carbon of (4-Propylphenyl)methanol is a key transformation. The hydroxyl group (-OH) is inherently a poor leaving group. Therefore, for a substitution reaction to proceed, it must first be converted into a better leaving group. A common strategy is protonation under acidic conditions to form a water molecule (-OH2+), which is an excellent leaving group.

The reaction can proceed through two primary mechanisms:

S_N1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a resonance-stabilized benzylic carbocation as an intermediate after the departure of the leaving group. This cation is then attacked by a nucleophile. The stability of the benzylic carbocation makes this pathway favorable.

S_N2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. matanginicollege.ac.in This pathway involves an inversion of stereochemistry if the carbon is chiral. matanginicollege.ac.in For primary alcohols like this compound, the S_N2 mechanism is often competitive, especially with strong nucleophiles and in aprotic solvents. gacariyalur.ac.in

The choice between S_N1 and S_N2 pathways is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature. matanginicollege.ac.ingacariyalur.ac.in For example, reaction with hydrogen halides (H-X) to form 4-propylbenzyl halide proceeds readily, with the mechanism depending on the specific conditions.

| Reaction Type | Reagent(s) | Product | Mechanism |

| Halogenation | HBr, H₂SO₄ | 4-Propylbenzyl bromide | S_N1/S_N2 |

| Ether Formation | R-OH, H⁺ | 4-Propylbenzyl ether | S_N1 |

| Esterification (Fischer) | R-COOH, H⁺ | 4-Propylbenzyl ester | Nucleophilic Acyl Substitution |

This table summarizes common substitution reactions at the hydroxymethyl center of this compound.

This compound can undergo condensation reactions with itself or other molecules. Intermolecular dehydration, typically acid-catalyzed, results in the formation of bis(4-propylbenzyl) ether. Intramolecular dehydration is not possible for this molecule.

Condensation reactions with other functional groups are crucial for synthesizing more complex structures. For instance, the alcohol can react with diols or polyols to form acetals. A notable example is the formation of 1,2,3-Trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]nonitol, a clarifying agent for polymers, which is synthesized through the acid-catalyzed condensation of this compound (or its corresponding aldehyde) with a nonitol derivative. cas.org

Dehydration of methanol (B129727) itself is a significant industrial process, often accomplished using molecular sieves which adsorb water while allowing the larger methanol molecule to pass. wintek-corp.com Similar principles can be applied to separate water from reaction mixtures involving this compound.

Electrophilic Aromatic Substitution on the Propylphenyl Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. chemistrytalk.org The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the n-propyl group (-CH₂CH₂CH₃) and the hydroxymethyl group (-CH₂OH).

n-Propyl Group: This is an alkyl group, which acts as a weak activating group and an ortho, para-director through an inductive effect and hyperconjugation.

Hydroxymethyl Group: This group is generally considered a weak deactivator due to the electron-withdrawing inductive effect of the oxygen atom, but it still directs incoming electrophiles to the ortho and para positions.

Given that both groups direct to the ortho and para positions, and the para position relative to the propyl group is occupied by the hydroxymethyl group (and vice versa), substitution is expected to occur at the positions ortho to either the propyl or the hydroxymethyl group. Steric hindrance from the propyl group may influence the ratio of ortho-isomers formed. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. total-synthesis.com For example, electrophilic bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield bromo-substituted this compound.

| EAS Reaction | Reagent(s) | Electrophile | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-4-propylbenzyl alcohol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-propylbenzyl alcohol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Acyl-4-propylbenzyl alcohol |

This table illustrates potential electrophilic aromatic substitution reactions on the this compound ring.

Oxidative and Reductive Transformations of the Alcohol Functionality

The primary alcohol functionality of this compound can be readily oxidized or reduced.

Oxidative Transformations: The oxidation of this compound can yield two different products depending on the strength of the oxidizing agent used.

Partial Oxidation: Use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, selectively oxidizes the primary alcohol to an aldehyde, forming 4-propylbenzaldehyde (B1360211) .

Complete Oxidation: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will oxidize the primary alcohol completely to a carboxylic acid, yielding 4-propylbenzoic acid .

Reductive Transformations: Reduction of the alcohol functionality involves the removal of the hydroxyl group, a process known as deoxygenation. This is a more challenging transformation that typically requires converting the alcohol into a better leaving group first (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). A direct deoxygenation can sometimes be achieved under catalytic hydrogenation conditions, which would transform this compound into 4-propyltoluene . Tricoordinate phosphorus compounds have also been studied for their ability to mediate deoxygenative transformations of alcohols. mit.edu

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, particularly those involving strong acids and high temperatures that favor carbocation formation, this compound or its derivatives can undergo rearrangement or isomerization. acs.org

Isomerization: The formation of a benzylic carbocation could theoretically be followed by a 1,2-hydride shift or alkyl shift, leading to the migration of the propyl group around the aromatic ring to form (2-propylphenyl)methanol (B3048570) or (3-propylphenyl)methanol. This process is analogous to the isomerization of xylenes (B1142099) over zeolite catalysts. researchgate.net However, this is generally a minor pathway under standard synthetic conditions.

Rearrangement Reactions: Derivatives of this compound can undergo specific named rearrangements. For example, if converted to an appropriate allylic ether, it could participate in a Claisen rearrangement. Similarly, related structures can undergo Wittig rearrangements, which are powerful tools for carbon-carbon bond formation via the isomerization of ethers. acs.org

Mechanistic Studies of Derivative Formation (e.g., (4-propylphenyl)methylene-derived structures)

The "(4-propylphenyl)methylene" moiety is a key structural component in various complex molecules, often formed from this compound or its corresponding aldehyde, 4-propylbenzaldehyde.

One significant class of reactions is the condensation with nucleophiles. For example, the synthesis of 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide involves the condensation of 2,4-dihydroxybenzoic acid hydrazide with 4-propylbenzaldehyde (formed by the oxidation of the parent alcohol). nih.gov The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone C=N bond. This reaction yielded the final product, albeit with a relatively low yield of 23%. nih.gov

Another important reaction is the formation of bis(indolyl)methanes. The reaction of indoles with aldehydes or alcohols in the presence of an acid catalyst is a well-established method. The mechanism likely involves the protonation of the hydroxyl group of this compound and subsequent loss of water to form the stable benzylic carbocation. This electrophilic intermediate is then attacked by the nucleophilic C3 position of two indole (B1671886) molecules sequentially, leading to the formation of the (4-propylphenyl)methylene-bridged bis(indole) derivative. mdpi.com

Sophisticated Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of (4-Propylphenyl)methanol shows characteristic signals for the propyl group, the aromatic ring, and the benzylic alcohol moiety. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift (to a higher ppm value).

The expected signals in a typical solvent like deuterated chloroform (B151607) (CDCl₃) are:

A triplet for the terminal methyl (-CH₃) protons of the propyl group.

A sextet or multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group.

A triplet for the methylene (-CH₂-) group attached to the aromatic ring.

Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene (B151609) ring.

A singlet or a broad singlet for the benzylic methylene (-CH₂OH) protons.

A singlet for the hydroxyl (-OH) proton, whose chemical shift can vary depending on concentration and temperature.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | d | 2H | Aromatic (H-2, H-6) |

| ~7.15 | d | 2H | Aromatic (H-3, H-5) |

| ~4.65 | s | 2H | Benzylic (-CH₂ OH) |

| ~2.58 | t | 2H | Benzylic (-CH₂ -CH₂CH₃) |

| ~1.65 | m | 2H | Propyl (-CH₂-CH₂ -CH₃) |

| ~0.94 | t | 3H | Propyl (-CH₂CH₂-CH₃ ) |

Note: Data are representative and can vary based on solvent and spectrometer frequency. d=doublet, s=singlet, t=triplet, m=multiplet.

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~141.5 | Aromatic C (quaternary, C-4) |

| ~138.4 | Aromatic C (quaternary, C-1) |

| ~128.8 | Aromatic CH (C-3, C-5) |

| ~127.3 | Aromatic CH (C-2, C-6) |

| ~65.2 | Benzylic (-C H₂OH) |

| ~37.8 | Benzylic (-C H₂-CH₂CH₃) |

| ~24.6 | Propyl (-CH₂-C H₂-CH₃) |

Note: Data are representative and can vary based on solvent and spectrometer frequency. nih.gov

While not always routinely reported for simpler structures, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments.

COSY would show correlations between adjacent protons, for example, between the methyl and methylene protons of the propyl group, and between the two different methylene groups of the propyl chain.

HSQC would correlate each proton signal with its directly attached carbon atom, definitively linking the assignments made in the ¹H and ¹³C spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound. rsc.orgcore.ac.uk Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" that is unique to the molecule's structure and functional groups. rsc.orgscispace.com

The IR spectrum of this compound is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration in the alcohol functional group. nist.govresearchgate.net Other key absorptions include C-H stretches from the alkyl and aromatic parts of the molecule, C=C stretches from the benzene ring, and a strong C-O stretching band. libretexts.orgdocbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. metrohm.com Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it particularly useful for analyzing the substituted benzene portion of the molecule. aip.orgphysicsopenlab.org

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectroscopic Method |

|---|---|---|---|

| 3400–3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | IR |

| 3100–3000 | Medium | Aromatic C-H stretch | IR, Raman |

| 2960–2850 | Medium-Strong | Aliphatic C-H stretch | IR, Raman |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretch | IR, Raman |

| ~1030 | Strong | C-O stretch | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. scispace.com It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. nih.govrsc.org

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₄O, m/z ≈ 150). The molecule would then undergo characteristic fragmentation. Common fragmentation pathways include:

Loss of a hydrogen atom to form an [M-1]⁺ peak.

Loss of the hydroxyl radical (•OH) to yield a fragment at [M-17]⁺.

Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at [M-31]⁺.

Cleavage of the ethyl group from the propyl side chain (loss of C₂H₅), leading to a prominent benzylic cation.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 150 | [C₁₀H₁₄O]⁺ (Molecular Ion) |

| 133 | [M - OH]⁺ |

| 121 | [M - C₂H₅]⁺ |

| 119 | [M - CH₂OH]⁺ |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. caltech.edu This technique involves directing X-rays onto a single, well-ordered crystal of the substance. doi.org The resulting diffraction pattern is analyzed to build a precise electron density map, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high accuracy. researchgate.netmdpi.com

Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.

Conformational Details: The precise orientation of the propyl group relative to the phenyl ring and the conformation of the hydroxymethyl group.

Intermolecular Interactions: The nature of hydrogen bonding involving the alcohol group and other non-covalent interactions (e.g., van der Waals forces, pi-stacking) that dictate how the molecules pack together in the crystal lattice. caltech.edu

The successful application of this method is contingent upon the ability to grow a single crystal of sufficient size and quality.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the determination of enantiomeric excess (ee) and absolute configuration of chiral compounds such as this compound. The primary chiroptical techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).

The fundamental principle behind chiroptical spectroscopy in determining enantiomeric excess lies in the fact that two enantiomers interact with circularly polarized light in an equal and opposite manner. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will not exhibit a chiroptical signal. However, in a non-racemic mixture, the net difference in absorption or scattering of left and right circularly polarized light is directly proportional to the excess of one enantiomer over the other.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. mdpi.com For aromatic compounds like this compound, the phenyl chromophore gives rise to characteristic ECD signals. The sign and magnitude of the Cotton effects in the ECD spectrum are unique to each enantiomer. By constructing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined with a high degree of accuracy. nih.gov The typical procedure involves dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, that is transparent in the measurement region. tcichemicals.com

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. researchgate.net VCD is particularly advantageous for compounds that lack a strong UV-Vis chromophore. nih.gov For this compound, VCD spectra can provide detailed information about its absolute configuration and conformational preferences in solution. Similar to ECD, the VCD spectrum of one enantiomer is the mirror image of the other, and the signal intensity is proportional to the enantiomeric excess. rsc.org This relationship allows for the quantitative determination of ee, even in the solid phase or for complex molecules with multiple chiral centers. nih.govrsc.org

Illustrative Data for Enantiomeric Excess Determination

| Sample | Known Enantiomeric Excess (%) of (R)-(4-Propylphenyl)methanol | Measured Circular Dichroism (mdeg) at a Specific Wavelength (λ) |

|---|---|---|

| 1 | 100 | +10.0 |

| 2 | 75 | +7.5 |

| 3 | 50 | +5.0 |

| 4 | 25 | +2.5 |

| 5 | 0 (Racemic) | 0.0 |

| 6 | -25 | -2.5 |

| 7 | -50 | -5.0 |

| 8 | -75 | -7.5 |

| 9 | -100 | -10.0 |

| Unknown Sample | To be determined | +6.2 |

A linear relationship exists between the enantiomeric excess and the observed chiroptical signal. By plotting a calibration curve from the known samples, the enantiomeric excess of an unknown sample can be interpolated from its measured signal. In this illustrative example, a measured CD of +6.2 mdeg for the unknown sample would correspond to an enantiomeric excess of 62% in favor of the (R)-enantiomer.

Advanced Chiroptical Techniques

Other advanced chiroptical methods include Photoelectron Circular Dichroism (PECD), which measures the angular distribution of photoelectrons ejected from a chiral molecule by circularly polarized light. acs.org PECD is known for its high sensitivity, often orders of magnitude greater than conventional CD. acs.org Raman Optical Activity (ROA) is another powerful technique that measures a small difference in the intensity of Raman scattering from chiral molecules using circularly polarized light. researchgate.net Both PECD and ROA provide rich structural information and can be used for the determination of enantiomeric purity.

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure and Molecular Orbital Theory Calculations (e.g., Frontier Molecular Orbitals)

Molecular Orbital (MO) theory is a fundamental component of quantum chemistry that describes the electronic structure of molecules by treating electrons as moving under the influence of all the nuclei in the molecule. wikipedia.org This theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These molecular orbitals are classified as bonding, antibonding, or non-bonding, and their energies and shapes are critical to understanding a molecule's stability and reactivity. tru.ca

A key application of MO theory is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the molecular orbital of highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com The LUMO is the lowest energy molecular orbital that is empty of electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. wikipedia.org A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This electronic transition is also fundamental to understanding a molecule's absorption of ultraviolet and visible light. youtube.com For aromatic compounds like (4-propylphenyl)methanol, the delocalized π-electrons of the benzene (B151609) ring significantly influence the character and energy of the frontier orbitals. Computational methods, such as ab initio calculations, can be employed to determine the energies of these orbitals and visualize their spatial distribution. ajchem-a.com

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The phenyl ring and oxygen lone pairs are likely major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. The π* orbitals of the phenyl ring are expected to be significant contributors. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. ut.ac.ir Instead of dealing with the complex wave function, DFT calculates the total energy of a molecule based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. mdpi.com

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. researchgate.net The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations could precisely define the geometry of the propyl chain, the planarity of the phenyl ring, and the orientation of the hydroxymethyl group.

Once the geometry is optimized, DFT can be used to calculate a variety of molecular properties, including the total electronic energy, dipole moment, and atomic charges. up.pt Adsorption energies of molecules on surfaces can also be calculated, providing insight into catalytic processes. up.pt For instance, studies on methanol (B129727) have used DFT to determine adsorption energies on various surfaces, which is crucial for understanding its catalytic oxidation. mdpi.comup.pt

Table 2: Representative DFT-Calculable Parameters for a Molecule Like this compound

| Parameter | Definition | Significance |

| Total Electronic Energy | The sum of the kinetic energy of the electrons, the electron-nuclear attraction, and the electron-electron repulsion. | A primary output of DFT calculations, used to compare the relative stability of different isomers or conformations. |

| Optimized Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, O-H). | Defines the molecule's geometric structure. For example, the C-O bond length in methanol has been studied computationally. mdpi.com |

| Optimized Bond Angles | The angle formed by three connected atoms (e.g., C-O-H). | Further defines the molecular geometry and steric environment. |

| Mulliken/Bader Atomic Charges | A measure of the partial electric charge on each atom in the molecule. | Indicates the distribution of electrons and helps identify electrophilic and nucleophilic sites. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular interactions in different environments, such as in the liquid phase or in solution.

For this compound, MD simulations could be used to study how individual molecules interact with each other in a condensed phase. Key interactions would include hydrogen bonding between the hydroxyl groups of neighboring molecules and van der Waals interactions involving the propyl chains and phenyl rings. These simulations can elucidate macroscopic properties like density and viscosity from the underlying microscopic behavior.

The output of an MD simulation is a trajectory that describes the position and velocity of each atom at every time step. Analysis of this trajectory can reveal information about the structure of the liquid, the dynamics of hydrogen bond formation and breaking, and the orientation of molecules relative to one another. Such insights are crucial for understanding the physical properties of this compound as a bulk material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Electronic Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. nih.gov These models are essentially statistical equations that can be used to predict the properties of new or untested compounds based solely on their chemical structure. researchgate.net

The development of a QSPR model involves several key stages: selecting a dataset of molecules with known properties, generating relevant molecular descriptors for each molecule, building a mathematical model using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), and validating the model's predictive power. nih.govresearchgate.net

For a class of compounds like aliphatic alcohols, QSPR studies have been successfully used to predict various physicochemical properties, including boiling point, water solubility, and partition coefficients. nih.gov The molecular structure is often divided into substructures (e.g., an alkyl group and a hydroxyl group) to generate specific descriptors that account for factors like the polarizability effect and intermolecular interactions. researchgate.netnih.gov A similar approach could be applied to this compound to predict its reactivity, electronic properties, or other physical characteristics based on descriptors derived from its aromatic ring, alkyl chain, and alcohol functional group.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformations or conformers. For a flexible molecule like this compound, rotations can occur around the C-C bonds of the propyl group and the C-C and C-O bonds linking the substituents to the phenyl ring.

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of these rotational angles (dihedrals). visualizeorgchem.com A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By systematically changing specific dihedral angles and calculating the energy at each step (a process known as a relaxed scan), one can identify low-energy stable conformations (local minima) and the energy barriers (transition states) that separate them. brad.ac.uk

For example, a study on the methanol tetramer used computational methods to explore the PES and identify 33 distinct structural isomers, highlighting the complexity that arises from intermolecular hydrogen bonding. nih.gov For a single molecule of this compound, the analysis would focus on intramolecular degrees of freedom to determine the most energetically favorable shapes the molecule is likely to adopt. This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets.

Prediction of Spectroscopic Signatures from First Principles

First-principles, or ab initio, quantum chemical methods can be used to predict various spectroscopic properties of a molecule directly from its underlying electronic structure, without reliance on empirical parameters. These computational predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of new compounds.

Key spectroscopic signatures that can be predicted include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic coordinates to find the normal modes of vibration. These predicted frequencies can then be compared with experimental IR spectra to assign specific peaks to particular molecular motions (e.g., O-H stretch, C-H stretch, C=C ring stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (like 1H and 13C) and spin-spin coupling constants. This is typically achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's electronic environment. The predicted NMR spectrum provides a powerful tool for confirming molecular structure.

UV-Visible Spectroscopy: The energies of electronic transitions, such as the promotion of an electron from the HOMO to the LUMO, can be calculated using time-dependent DFT (TD-DFT) or other advanced methods. youtube.com These transition energies correspond to the wavelengths of light absorbed by the molecule, allowing for the prediction of its UV-Vis absorption spectrum.

By simulating these spectra computationally, researchers can gain a deeper understanding of the relationship between the molecular structure of this compound and its interaction with electromagnetic radiation.

Advanced Materials and Chemical Synthesis Applications of 4 Propylphenyl Methanol Derivatives

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

(4-Propylphenyl)methanol is a foundational precursor for several key reactive intermediates that are instrumental in the synthesis of more complex organic molecules. The hydroxymethyl group (-CH₂OH) can be readily oxidized to form 4-propylbenzaldehyde (B1360211), or converted into a good leaving group, such as a halide (e.g., 4-propylbenzyl bromide), to facilitate nucleophilic substitution reactions.

One significant application of such intermediates is in the construction of biphenyl (B1667301) scaffolds, which are prevalent in many biologically active compounds. For instance, derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. organic-chemistry.orgnih.gov In a hypothetical Suzuki coupling reaction, a boronic acid or ester derivative of the (4-propylphenyl) moiety could be coupled with an aryl halide to form a substituted biphenyl. This methodology is a cornerstone of modern organic synthesis for creating C-C bonds. nih.gov The synthesis of the anti-inflammatory drug Felbinac (biphenyl-4-acetic acid) and its analogues often involves such coupling strategies, highlighting the industrial relevance of these intermediates. google.com While direct synthesis of Felbinac may start from different precursors, the underlying synthetic strategy demonstrates the utility of this compound-derived intermediates in constructing complex molecules.

The conversion of this compound to its corresponding aldehyde, 4-propylbenzaldehyde, opens up another significant avenue for complex molecule synthesis. This aldehyde can undergo a variety of condensation and addition reactions, serving as a key building block for larger, more intricate structures.

| Intermediate | Synthetic Transformation from this compound | Application in Complex Molecule Synthesis | Example Reaction Type |

|---|---|---|---|

| 4-Propylbenzaldehyde | Oxidation | Synthesis of heterocycles, Schiff bases, and other multi-component reaction products. | Condensation, Wittig Reaction |

| 4-Propylbenzyl Halide (e.g., Bromide) | Halogenation (e.g., with PBr₃) | Introduction of the 4-propylbenzyl group via nucleophilic substitution. | Williamson Ether Synthesis, Alkylation |

| (4-Propylphenyl)methyl Boronic Ester | Conversion to halide followed by reaction with a boronic ester precursor. | Formation of C-C bonds to create biphenyls and other coupled products. | Suzuki Coupling |

Development of Functionalized Materials

The derivatives of this compound are pivotal in the development of a range of functionalized materials, owing to the unique properties conferred by the 4-propylphenyl moiety.

A significant application of this compound derivatives is in the field of polymer additives, specifically as nucleating and clarifying agents for polyolefins like polypropylene (B1209903) (PP). researchgate.net A notable example is 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN), a sorbitol-based clarifying agent. google.comresearchgate.netijnrd.org This compound is synthesized using 4-propylbenzaldehyde, which is directly derived from the oxidation of this compound.

TBPMN self-assembles into a fibrillar network within the molten polymer matrix. google.com These fibrils act as nucleation sites, promoting faster and more uniform crystallization of the polypropylene upon cooling. This results in a higher crystallization temperature (Tc), which can reduce cycle times in manufacturing processes like injection molding. researchgate.net Furthermore, the increased number of smaller spherulites leads to improved optical properties, such as reduced haze and enhanced clarity. researchgate.netchemicalbook.com

Research has shown that the performance of TBPMN can be influenced by other common polymer additives. For instance, its thermal stability is high, but it is susceptible to oxidative degradation, making the presence of antioxidants beneficial. google.com However, additives like calcium stearate (B1226849) can hinder the growth of the fibrillar network, potentially reducing its nucleating efficiency. google.com The effectiveness of TBPMN is also concentration-dependent, with significant improvements in the crystallization temperature and a decrease in the glass transition temperature of polypropylene observed at specific loading levels. researchgate.net

| Property | Neat Polypropylene | Polypropylene with TBPMN (0.25 wt%) | Reference |

|---|---|---|---|

| Crystallization Temperature (Tc) | ~110 °C | Increased (specific value depends on PP grade and conditions) | researchgate.net |

| Haze Value | ~65% | Significantly Reduced | researchgate.net |

| Glass Transition Temperature (Tg) | Baseline | Decreased | researchgate.net |

| Crystal Structure Induced | Primarily α-phase | Promotes α-phase crystallization | researchgate.net |

The 4-propylphenyl structure is a common motif in liquid crystals. researchgate.netnih.govbeilstein-journals.org Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular structure typically consists of a rigid core and flexible terminal chains. The 4-propylphenyl group can serve as part of the rigid core or as a terminal group in such molecules.

This compound can be a precursor for the synthesis of these specialty organic compounds. For example, it can be converted into a 4-propylphenyl halide, which can then be used in coupling reactions to build the larger molecular structures required for liquid crystalline behavior. researchgate.net The synthesis of 4-alkyl-4'-cyanobiphenyls, a well-known class of liquid crystals, often involves such coupling strategies. researchgate.net The propyl group provides the necessary flexibility and influences the mesomorphic properties, such as the temperature range of the liquid crystal phase.

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand play a crucial role in determining the properties and reactivity of the resulting complex. researchgate.netmdpi.com Derivatives of this compound can be used to synthesize ligands with tailored properties.

For instance, 4-propylbenzaldehyde, obtained from the oxidation of this compound, can be reacted with amines to form Schiff base ligands. chemsociety.org.ngiosrjournals.orgijmcmed.org These are a class of ligands that are readily synthesized and can coordinate with a wide range of metal ions. iosrjournals.org A common example is the formation of Salen-type ligands, which are tetradentate and form stable complexes with many transition metals. wikipedia.orgmdpi.com By incorporating the 4-propylphenyl group into the ligand structure, the steric bulk and electronic environment of the metal center can be fine-tuned. This can influence the catalytic activity of the complex in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com

Building Blocks for Medicinal Chemistry Scaffolds

This compound can serve as a starting point for introducing this valuable fragment into larger, biologically active molecules. For example, it can be used in the synthesis of bioactive heterocycles, which are a cornerstone of modern drug discovery. ijnrd.orgmdpi.com The synthesis of various kinase inhibitors, a major class of anti-cancer drugs, often involves scaffolds decorated with hydrophobic groups like the 4-propylphenyl moiety to achieve potent and selective binding to the target kinase. mdpi.comnih.goved.ac.uknih.gov The synthesis of such complex molecules can involve the coupling of a this compound-derived intermediate with a heterocyclic core, thereby constructing a novel drug scaffold. organic-chemistry.orgnih.gov

Environmental Transformation and Degradation Pathways of Arylmethanols

Biotic Transformation and Biodegradation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant degradation pathway for many organic compounds in the environment.

Microbial Metabolism and Metabolite Identification

The biodegradation of aromatic alcohols like (4-Propylphenyl)methanol is expected to proceed through a series of enzymatic reactions. Based on studies of similar compounds, the primary metabolic pathway likely involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. In the case of this compound, this would lead to the formation of 4-propylbenzaldehyde (B1360211) and subsequently 4-propylbenzoic acid.

This initial transformation is typically carried out by alcohol dehydrogenases and aldehyde dehydrogenases. Following the formation of the carboxylic acid, the aromatic ring is usually hydroxylated to form a catechol-like intermediate. This dihydroxylated ring is then susceptible to cleavage by dioxygenase enzymes, breaking open the aromatic ring and forming aliphatic dicarboxylic acids. These smaller, non-aromatic molecules can then be further metabolized by the microorganism through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to produce carbon dioxide, water, and biomass.

While specific microorganisms capable of degrading this compound have not been extensively documented, bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide variety of aromatic compounds and are likely to play a role in its biodegradation.

Hypothesized Biodegradation Pathway of this compound

Factors Influencing Biodegradation Rates

The rate of biodegradation of this compound in the environment is influenced by a multitude of factors, including:

Microbial Population: The presence and abundance of microorganisms with the necessary enzymatic machinery to degrade the compound are paramount.

Bioavailability: The compound must be accessible to the microorganisms. Sorption to soil organic matter or sediment can reduce its bioavailability and thus slow down its degradation.

Environmental Conditions: Factors such as temperature, pH, and the availability of oxygen and other nutrients can significantly impact microbial activity and, consequently, biodegradation rates. Aerobic conditions are generally more favorable for the complete degradation of aromatic compounds.

Concentration of the Compound: High concentrations of this compound may be toxic to microorganisms, inhibiting their activity.

Presence of Other Organic Compounds: The presence of other readily biodegradable organic compounds can sometimes enhance the degradation of a target compound through co-metabolism, or it can be inhibited through competitive processes.

| Influencing Factor | Effect on Biodegradation Rate of Arylmethanols |

| Oxygen Availability | Aerobic conditions generally lead to faster and more complete degradation. |

| Temperature | Rates generally increase with temperature up to an optimal point for the microbial community. |

| pH | Optimal pH ranges vary for different microbial populations but are typically near neutral. |

| Nutrient Availability | Adequate levels of nutrients like nitrogen and phosphorus are required for microbial growth. |

| Sorption | Increased sorption to soil/sediment can decrease bioavailability and slow degradation. |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties, its degradation rates (both abiotic and biotic), and the characteristics of the environmental compartments (air, water, soil, sediment).

For this compound, a comprehensive environmental fate model would require specific input data that is largely unavailable. However, based on its structural similarity to other alkylated aromatic compounds, some general predictions can be made. Its moderate octanol-water partition coefficient (Log Kow) suggests that it will have a tendency to partition from water into organic matter in soil and sediment. This sorption will influence its transport and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate some of the missing physical-chemical properties and degradation half-lives. These models use the chemical structure to predict its properties and behavior. However, the accuracy of these predictions can be limited, and they are best used for screening-level assessments in the absence of experimental data.

Analytical Methodologies for Environmental Residue Quantification

The accurate quantification of this compound and related arylmethanols in environmental matrices is crucial for understanding their fate, transport, and potential ecological impact. Due to the complexity of environmental samples such as water, soil, sediment, and air, sophisticated analytical methodologies are required to isolate, detect, and measure these compounds at trace levels. The analytical workflow typically involves three main stages: sample preparation and extraction, chromatographic separation, and detection and quantification.

Sample Preparation and Extraction

The primary goal of sample preparation is to extract the target analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis, while simultaneously removing interfering substances. The choice of extraction technique is highly dependent on the matrix type and the physicochemical properties of this compound.

Aqueous Matrices (Groundwater, Surface Water, Wastewater): For water samples, Solid-Phase Extraction (SPE) is the most common and efficient technique, having largely replaced traditional liquid-liquid extraction (LLE) due to its lower solvent consumption, higher recovery rates, and potential for automation. nih.govmdpi.com Reversed-phase sorbents, such as C18 or polymeric materials (e.g., polystyrene-divinylbenzene), are typically used to retain arylmethanols from the water sample. mdpi.commdpi.com The analytes are subsequently eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. mdpi.com The pH of the sample may be adjusted prior to extraction to optimize the recovery of the target compounds. epa.gov

Solid Matrices (Soil, Sediment, Sludge): The extraction of this compound from solid matrices is more challenging due to its strong interaction with matrix components. Ultrasonic-assisted extraction (UAE) is a widely used method for these sample types. nih.gov The sample is typically mixed with a solvent, such as methanol, and subjected to ultrasonic waves to facilitate the release of the analyte into the solvent. scholarsresearchlibrary.com For alcohols in soil, direct extraction with an aqueous solution followed by centrifugation can also be employed. gov.bc.ca After extraction, a clean-up step, often using SPE, may be necessary to remove co-extracted interferences before analysis. nih.gov

Air Samples: For the analysis of volatile or semi-volatile arylmethanols in air, samples are typically collected by drawing a known volume of air through sorbent tubes packed with materials like XAD-7 resin. osha.gov The trapped compounds are then desorbed using a suitable solvent, such as methanol, for subsequent analysis. osha.gov

Microextraction Techniques: Modern microextraction techniques offer advantages of speed, minimal solvent use, and high enrichment factors. Headspace Solid-Phase Microextraction (HS-SPME) is particularly suitable for volatile compounds like arylmethanols in water or soil samples. researchgate.net In this method, a coated fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then thermally desorbed in the injector port of a gas chromatograph. embrapa.br

Chromatographic Separation and Detection

Following extraction and concentration, instrumental analysis is performed, most commonly using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled to a sensitive detector.

Gas Chromatography (GC): GC is well-suited for the analysis of semi-volatile and thermally stable compounds like this compound.

Separation: Separation is typically achieved on a low- to mid-polarity capillary column, such as one with a phenyl methyl siloxane stationary phase (e.g., DB-5MS). chemsociety.org.ngewai-group.com

Detection: While a Flame Ionization Detector (FID) can be used, Mass Spectrometry (MS) is the preferred detection method due to its superior sensitivity and selectivity. scholarsresearchlibrary.comgov.bc.ca Operating in Selected Ion Monitoring (SIM) mode allows for the quantification of target analytes at very low concentrations by monitoring characteristic ions. For the related compound benzyl (B1604629) alcohol, quantifier and qualifier ions often include m/z 79, 108, and 77. ewai-group.com

Derivatization: To improve chromatographic peak shape and increase sensitivity for alcohols, a derivatization step is often employed. This involves converting the hydroxyl group into a less polar, more volatile derivative. nih.govnih.gov This is particularly useful for overcoming interferences from more volatile components in the sample matrix. nih.gov Reagents like benzoyl chloride or perfluorinated acylating agents can be used for this purpose. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing more polar or thermally labile compounds without the need for derivatization. nih.govspectroscopyonline.com

Separation: Reversed-phase chromatography using a C18 column is the most common separation mode. oup.com The mobile phase typically consists of a gradient mixture of water and an organic modifier like methanol or acetonitrile. usp.org

Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source provides excellent selectivity and sensitivity. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the target analyte, minimizing matrix interference. spectroscopyonline.com

Method Performance and Validation

Analytical methods for environmental residue quantification must be rigorously validated to ensure the reliability of the data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). While specific data for this compound is not widely published, the performance of analogous methods for benzyl alcohol provides a benchmark for expected analytical capabilities.

Table 1: Example Performance Data for Analytical Methods Applicable to Arylmethanols (using Benzyl Alcohol as a surrogate)

| Methodology | Matrix | Linearity Range | LOD / LOQ | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|

| GC-MS | Injectable Suspension | 0.1 - 10 µg/mL | LOD: 0.05 µg/g, LOQ: 0.1 µg/g | 98 - 105 | <5 | scholarsresearchlibrary.com |

| GC-MS (with derivatization) | Human Serum | 2 - 200 mg/L | 0.1 mg/L | - | 2.7 - 4.2 | nih.gov |

| GC-MS | Cosmetics | 0.0625 - 100 µg/mL | 2.1 - 5.4 mg/kg | 96 - 101 | 3.31 - 3.74 | ewai-group.com |

Table 2: Summary of Derivatization Reagents for GC Analysis of Benzyl Alcohol

| Derivatizing Agent | Resulting Derivative | Analytical Advantages | Reference |

|---|---|---|---|

| Perfluorooctanoyl chloride | Perfluorooctanoyl ester | Increases molecular weight from 108 to 504 Da, improves elution, reduces interference from volatile components. | nih.gov |

| 4-Carbethoxyhexafluorobutyryl chloride | 4-Carbethoxyhexafluorobutyryl ester | Increases molecular weight from 108 to 358 Da, allows for distinct molecular ion observation for positive identification. | nih.gov |

| Benzoyl Chloride | Benzoyl ester | Reacts with amines and alcohols, derivatives are stable and can be analyzed by LC-MS or GC-MS. | acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Propylphenyl)methanol?

- Answer : this compound can be synthesized via reduction of its ketone precursor, 4-propylbenzaldehyde, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, LiAlH₄ in anhydrous tetrahydrofuran (THF) under reflux conditions (2–4 hours) typically yields high conversion rates (>90%) . Biological methods, such as enantioselective reduction using microbial catalysts (e.g., Daucus carota cells), may also be adapted for chiral synthesis .

Q. What are the key physicochemical properties of this compound?

- Answer :

- Molecular formula : C₁₀H₁₄O (by analogy with (4-Butylphenyl)methanol, C₁₁H₁₆O ).

- Solubility : Expected to be sparingly soluble in water (similar to 1-(4-Methylphenyl)ethanol ) but soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate.

- Boiling/Melting Points : Estimated to align with analogs (e.g., (4-Butylphenyl)methanol has a molecular weight of 164.24 g/mol ).

Q. Which analytical techniques are recommended for purity assessment?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while X-ray crystallography (as applied to structurally similar compounds ) resolves stereochemical configurations.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Answer : Biocatalytic reduction using immobilized enzymes or whole-cell systems (e.g., P. crispum cells ) in aqueous-organic biphasic media enhances enantiomeric excess (ee). Reaction parameters (pH 7–8, 25–30°C, 48–72 hours) and co-solvents (e.g., 10% DMSO) improve substrate solubility and ee (>95%) .

Q. What factors influence the stability of this compound under experimental conditions?

- Answer :

- pH : Degradation accelerates under acidic (pH < 3) or alkaline (pH > 10) conditions due to ether formation or oxidation.

- Temperature : Store at 4°C in inert atmospheres (N₂/Ar) to prevent autoxidation.

- Light : UV exposure may induce photodegradation; amber glassware is recommended .

Q. How do structural modifications impact biological activity in analogs?

- Answer : Substituents on the phenyl ring (e.g., -NO₂, -NH₂) or alkyl chain length (propyl vs. butyl) alter hydrophobicity and electronic effects, influencing antimicrobial or antioxidant efficacy. For example, hydroxyl group positioning (para vs. meta) correlates with radical scavenging activity in phenolic analogs .

Methodological Considerations

Q. What strategies resolve contradictions in reported reaction yields?

- Answer : Discrepancies may arise from reagent purity, solvent dryness, or catalytic efficiency. Reproducibility requires:

- Standardized Protocols : Pre-dried solvents, inert reaction conditions.

- Quality Control : NMR/HPLC validation of starting materials.

- Catalyst Screening : Compare NaBH₄, LiAlH₄, and biocatalysts for optimal yield .

Q. How can computational modeling guide synthetic route design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.